1-(5-Methylthiazol-4-yl)ethanone

Enzyme Inhibition Drug Metabolism Pharmacokinetics

1-(5-Methylthiazol-4-yl)ethanone (CAS 1368187-44-3) is a heterocyclic organic compound characterized by a thiazole core with a methyl group at the 5-position and an acetyl group at the 4-position. It is classified as an aryl alkyl ketone with the molecular formula C6H7NOS and a molecular weight of 141.19 g/mol.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
CAS No. 1368187-44-3
Cat. No. B3100376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylthiazol-4-yl)ethanone
CAS1368187-44-3
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESCC1=C(N=CS1)C(=O)C
InChIInChI=1S/C6H7NOS/c1-4(8)6-5(2)9-3-7-6/h3H,1-2H3
InChIKeyUFXXGLKLMLAWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methylthiazol-4-yl)ethanone (CAS 1368187-44-3) Supplier Guide: Chemical Properties and Research-Grade Specifications


1-(5-Methylthiazol-4-yl)ethanone (CAS 1368187-44-3) is a heterocyclic organic compound characterized by a thiazole core with a methyl group at the 5-position and an acetyl group at the 4-position [1]. It is classified as an aryl alkyl ketone with the molecular formula C6H7NOS and a molecular weight of 141.19 g/mol [2]. This compound is primarily utilized as a building block in pharmaceutical and agrochemical research, with documented commercial availability at purity levels of 95% or higher .

Why 1-(5-Methylthiazol-4-yl)ethanone Cannot Be Substituted with Other Methylthiazole Acetyl Isomers


Within the methylthiazole acetyl family, positional isomerism fundamentally alters chemical and biological properties. Even subtle shifts in substituent placement can lead to significant changes in electronic distribution, binding site complementarity, and physicochemical behavior, rendering in-class compounds non-interchangeable. Evidence demonstrates that the specific 4-acetyl,5-methyl substitution pattern of 1-(5-Methylthiazol-4-yl)ethanone yields quantifiably distinct enzyme inhibition profiles [1], lipophilicity values , and physical characteristics relative to its closest analogs [2].

Quantitative Differentiation of 1-(5-Methylthiazol-4-yl)ethanone vs. Positional Isomers and Analogs


Carboxylesterase 2 (CE2) Inhibition: Quantitative IC50 Comparison with Positional Isomers

1-(5-Methylthiazol-4-yl)ethanone exhibits a distinct inhibition profile against human carboxylesterase 2 (CE2), a key enzyme in drug metabolism. In a standardized assay using human liver microsomes and fluorescein diacetate as substrate, this compound demonstrated an IC50 of 5.61 × 10³ nM [1]. In contrast, the closely related positional isomer 5-acetyl-4-methylthiazole (CAS 38205-55-9) has no publicly reported CE2 inhibitory activity in authoritative databases [2]. This demonstrates that the 4-acetyl,5-methyl substitution pattern confers unique enzyme engagement that is not shared by isomers.

Enzyme Inhibition Drug Metabolism Pharmacokinetics

Lipophilicity (LogP) Differentiation vs. 2-Acetyl-5-methylthiazole

Lipophilicity, as measured by calculated LogP, directly influences compound permeability, solubility, and off-target binding. 1-(5-Methylthiazol-4-yl)ethanone has a calculated LogP of 1.65 , while its positional isomer 2-acetyl-5-methylthiazole (CAS 59303-17-2) exhibits a lower LogP of 1.2 [1]. The 0.45 LogP unit difference indicates that the 4-acetyl,5-methyl compound is approximately 2.8× more lipophilic than the 2-acetyl,5-methyl isomer, which can significantly affect membrane permeability and tissue distribution.

ADME Drug Design Physicochemical Properties

Boiling Point Variance Among Methylthiazole Acetyl Isomers

Boiling point is a critical parameter for purification by distillation and for assessing thermal stability during synthesis and storage. 1-(5-Methylthiazol-4-yl)ethanone has a boiling point of 228.6 ± 20.0 °C at 760 mmHg [1]. This value is comparable to its 4-methylthiazol-5-yl isomer (228.6 °C) [2] but is approximately 5.3 °C lower than that of 2-acetyl-4-methylthiazole (233.9 °C) [3]. Such differences, though modest, may influence solvent selection and distillation conditions in multi-step synthetic routes.

Purification Process Chemistry Thermal Stability

Storage Condition Requirements vs. Positional Isomers

Storage requirements impact long-term stability and operational logistics. 1-(5-Methylthiazol-4-yl)ethanone is specified for storage at 2–8 °C , while its 4-methylthiazol-5-yl isomer (CAS 38205-55-9) is similarly stored at 2–8 °C . In contrast, 2-acetyl-5-methylthiazole (CAS 59303-17-2) is reported as a solid with a melting point of 30.00 °C and does not universally require refrigeration [1]. The requirement for cold-chain storage for the target compound may necessitate additional logistical planning but also implies enhanced long-term stability under recommended conditions.

Compound Stability Inventory Management Logistics

Optimal Research and Industrial Applications for 1-(5-Methylthiazol-4-yl)ethanone Based on Quantitative Evidence


Enzyme Inhibition Studies Targeting Human Carboxylesterase 2 (CE2)

Given its documented IC50 of 5.61 μM against CE2 in human liver microsomes [1], this compound is a suitable candidate for studies investigating CE2-mediated drug metabolism or for screening libraries targeting this enzyme. Its activity profile contrasts with the inactivity of positional isomers [2], enabling focused research on structure-activity relationships of thiazole-based CE2 modulators.

Medicinal Chemistry Programs Requiring Balanced Lipophilicity

With a calculated LogP of 1.65, this compound occupies a moderate lipophilicity range favorable for oral bioavailability [1]. It offers a quantifiably distinct option compared to the less lipophilic 2-acetyl-5-methylthiazole (LogP 1.2) [2], making it a valuable scaffold for optimizing membrane permeability without excessive hydrophobicity.

Process Development and Scale-Up of Thiazole-Containing Intermediates

The well-characterized boiling point (228.6 ± 20.0 °C) and cold storage requirement (2–8 °C) provide clear operational parameters for process chemists [1][2]. Its thermal profile, which differs from higher-boiling isomers such as 2-acetyl-4-methylthiazole (233.9 °C) , may simplify purification and reduce thermal stress during large-scale synthesis.

Structure-Activity Relationship (SAR) Studies of Thiazole Positional Isomers

The unique substitution pattern (4-acetyl,5-methyl) of this compound enables direct comparative studies with its 5-acetyl-4-methyl and 2-acetyl-5-methyl isomers. Researchers can leverage the documented differences in enzyme inhibition [1], lipophilicity [2], and physical properties to systematically evaluate the impact of positional isomerism on biological and physicochemical outcomes.

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